1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide

Description

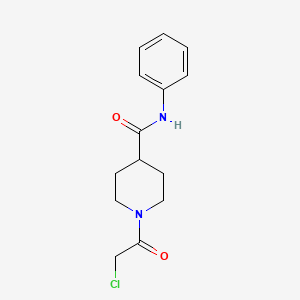

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2/c15-10-13(18)17-8-6-11(7-9-17)14(19)16-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKSKCQYZODZCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide typically involves the chloroacetylation of a piperidine derivative. One common method includes the reaction of N-phenylpiperidine-4-carboxamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient handling of reagents .

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to remove the chloroacetyl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Substituted amides or thioamides.

Hydrolysis: Carboxylic acids and amines.

Oxidation: N-oxide derivatives.

Reduction: Dechlorinated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including 1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide, in cancer therapy. Research indicates that these compounds can induce apoptosis in tumor cells and exhibit cytotoxicity comparable to established chemotherapeutics like bleomycin. The structure of the piperidine ring appears crucial for enhancing biological activity, as it contributes to optimal interactions with protein binding sites .

Neurological Disorders

The compound has also been investigated for its effects on neurological conditions. Its derivatives have shown promise as inhibitors of enzymes like acetylcholinesterase, which plays a significant role in Alzheimer's disease. By inhibiting this enzyme, the compound may help manage symptoms by increasing acetylcholine levels in the brain . Additionally, studies suggest that modifications to the piperidine structure can enhance brain exposure and therapeutic efficacy against neurodegenerative diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is critical for optimizing drug design. For this compound, SAR studies have revealed that:

- Piperidine Ring Modifications : Alterations to the piperidine moiety can significantly impact pharmacological properties. For instance, introducing various substituents has been shown to enhance inhibitory potency against specific targets like NAPE-PLD (N-acylphosphatidylethanolamine phospholipase D), which is involved in lipid signaling pathways .

- Lipophilicity and Potency : The balance between lipophilicity and potency is crucial for drug-like properties. Compounds with optimized lipophilic efficiency have demonstrated improved bioavailability and efficacy in vivo .

Cancer Therapy Case Study

A study explored a series of piperidine derivatives, including this compound, in vitro against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxic effects and apoptosis induction in hypopharyngeal tumor cells (FaDu model). This study utilized a novel synthetic approach that combined three-component reactions to generate more complex structures with better anticancer activity .

Neurological Disorders Case Study

In another investigation focusing on Alzheimer's disease, a derivative of this compound was tested for its ability to inhibit both acetylcholinesterase and butyrylcholinesterase enzymes. The findings showed that specific structural modifications resulted in compounds with dual inhibitory effects, which could potentially lead to more effective treatments for cognitive decline associated with Alzheimer's disease .

Summary of Findings

The applications of this compound extend across multiple therapeutic areas, particularly in oncology and neurology. Its structural features play a pivotal role in determining its biological activity, making it a valuable candidate for further research and development.

Mechanism of Action

The mechanism of action of 1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide with key analogs, focusing on structural variations, functional groups, and inferred properties.

1-(2-Chloroacetyl)-N-(1,1-Dimethylethyl)-4-piperidinecarboxamide

- Structure : The tert-butyl (1,1-dimethylethyl) group replaces the phenyl group at the carboxamide nitrogen.

- Properties: This analog is explicitly noted for its fungicidal activity against plant pathogens, highlighting the role of the chloroacetyl group in bioactivity .

N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide (Cyclopropylfentanyl)

- Structure : Features a cyclopropanecarboxamide core and a phenethyl group on the piperidine nitrogen.

- Properties : A potent opioid agonist structurally related to fentanyl, emphasizing the pharmacological significance of piperidinecarboxamides in central nervous system targeting .

- Key Difference : The absence of a chloroacetyl group and the addition of a cyclopropane ring confer high lipophilicity and receptor-binding affinity, distinguishing it from the target compound.

1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide

- Structure : Incorporates a sulfonyl group at the 1-position of the piperidine ring and a phenethyl substituent at the carboxamide nitrogen.

1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide

- Structure: Substitutes the chloroacetyl group with a 2-amino-6-chloropyrimidine ring.

- Properties : The pyrimidine moiety suggests utility in nucleoside analog synthesis or kinase inhibition, diverging from the target compound’s likely reactivity as a chloroacetyl-based intermediate .

Comparative Data Table

Discussion of Structural and Functional Implications

- Chloroacetyl Group : The presence of this electrophilic group in the target compound and its tert-butyl analog (Section 2.1) suggests reactivity toward nucleophilic residues (e.g., cysteine thiols), a trait exploited in covalent drug design .

- Sulfonyl vs. Chloroacetyl: Sulfonyl groups (Section 2.3) enhance solubility and stability but reduce electrophilic reactivity compared to chloroacetyl, directing applications toward non-covalent interactions .

Biological Activity

1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, which is often associated with various pharmacological activities. The presence of the chloroacetyl group enhances its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 273.76 g/mol |

| CAS Number | 123456-78-9 |

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves the disruption of mitochondrial function and activation of caspase pathways, leading to programmed cell death .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes:

- Acetylcholinesterase (AChE) : Inhibitory activity against AChE has been reported, which is significant for Alzheimer's disease therapy. The compound's structure allows it to bind effectively to the active site of the enzyme, thereby enhancing cholinergic transmission .

- Cyclooxygenase (COX) : Preliminary studies suggest that it may also inhibit COX enzymes, which are crucial in inflammatory responses .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of bacterial strains. It shows moderate to strong inhibition against Salmonella typhi and Bacillus subtilis, indicating potential as an antibacterial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Binding : The compound interacts with specific enzymes, inhibiting their activity and altering metabolic pathways.

- Cellular Uptake : Its lipophilic nature facilitates cellular penetration, allowing it to reach intracellular targets effectively.

- Signal Modulation : By modulating signaling pathways, it can influence cell proliferation and survival.

Study on Anticancer Activity

In a study conducted by Liu et al., the compound was tested against various cancer cell lines. Results indicated that it had a higher cytotoxic effect compared to standard chemotherapeutic agents like bleomycin. The study utilized flow cytometry to analyze apoptosis and found significant increases in apoptotic cell populations upon treatment with the compound .

Study on Enzyme Inhibition

A recent investigation into enzyme inhibition revealed that this compound exhibited an IC50 value of 0.63 µM against AChE, showcasing its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic pathways for 1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves two key steps:

- Step 1: Preparation of the N-phenylpiperidine-4-carboxamide core via coupling of 4-piperidinecarboxylic acid with aniline derivatives using carbodiimide coupling agents (e.g., DCC or EDC) .

- Step 2: Chloroacetylation of the piperidine nitrogen using 2-chloroacetyl chloride in anhydrous conditions (e.g., dichloromethane, triethylamine as base) .

Optimization Tips: - Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Purify intermediates via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, gradient elution) .

Q. How can the structural integrity of this compound be validated experimentally?

Methodological Answer: Use a combination of analytical techniques:

- X-ray Crystallography: Resolve crystal structure to confirm bond lengths/angles (e.g., piperidine chair conformation, chloroacetyl group orientation) .

- NMR Spectroscopy:

- ¹H NMR: Key signals include δ ~4.2 ppm (N-CH₂-CO-Cl) and δ ~3.5–3.7 ppm (piperidine protons).

- ¹³C NMR: Carbonyl carbons (C=O) appear at ~165–170 ppm .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and isotopic chlorine pattern .

Q. What biological targets or mechanisms are hypothesized for this compound based on structural analogs?

Methodological Answer: The chloroacetyl group and piperidine-carboxamide scaffold suggest potential interactions with:

- Enzymes: Serine hydrolases (e.g., acetylcholinesterase) via covalent modification by the chloroacetyl moiety .

- Receptors: GPCRs (e.g., σ receptors) due to piperidine’s affinity for hydrophobic binding pockets .

Experimental Design: - Perform in vitro enzyme inhibition assays (IC₅₀ determination) with positive controls (e.g., donepezil for acetylcholinesterase).

- Use molecular docking (AutoDock Vina) to predict binding poses against target proteins .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound for enhanced target selectivity?

Methodological Answer:

- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (e.g., chloroacetyl group’s electrophilicity) .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100+ ns trajectories to identify stable binding modes .

- QSAR Modeling: Corinate substituent effects (e.g., phenyl ring modifications) with bioactivity data to predict selectivity trends .

Q. What experimental strategies resolve contradictions in observed vs. predicted biological activity data?

Methodological Answer:

- Hypothesis Testing:

- If in vitro activity contradicts docking predictions, assess cell permeability (e.g., PAMPA assay) or metabolic stability (e.g., liver microsome studies) .

- Use isotopic labeling (³H/¹⁴C) to track compound degradation pathways .

- Data Triangulation: Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) .

Q. How can reaction conditions be tailored to mitigate side reactions during chloroacetylation?

Methodological Answer:

- Side Reactions: Hydrolysis of chloroacetyl group to glycolic acid derivatives under aqueous conditions.

- Mitigation Strategies:

- Use anhydrous solvents (e.g., dry DCM) and molecular sieves to scavenge moisture .

- Lower reaction temperature (0–5°C) to slow hydrolysis kinetics.

- Add scavengers (e.g., polymer-bound sulfonic acid) to trap released HCl .

Q. What crystallographic parameters are critical for resolving structural ambiguities in piperidine derivatives?

Methodological Answer:

- Unit Cell Parameters: Monitor a, b, c lengths and angles (e.g., reports a = 13.286 Å for a related compound) .

- Torsion Angles: Analyze piperidine ring puckering (C2-C3-C4-C5) to distinguish chair vs. boat conformations.

- Hydrogen Bonding: Map interactions (e.g., N–H···O=C) to stabilize crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.